1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone
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Overview
Description
1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity . They have also been evaluated for their urease inhibitor activities , suggesting potential targets could be microbial cells and the urease enzyme.
Mode of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been shown to interact with their targets to exert their effects . For instance, some derivatives have been found to inhibit the urease enzyme, which is essential for the survival of certain bacteria .
Biochemical Pathways
Given the reported urease inhibitory activity of similar compounds , it can be inferred that the urea cycle might be one of the affected pathways. The urea cycle is crucial for nitrogen metabolism in organisms.
Result of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity and urease inhibitory activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is significant in the context of bacterial infections, as urease activity is essential for the survival of certain pathogens like Helicobacter pylori .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to induce apoptotic cell death in cancer cells, such as HeLa cells, by blocking the cell cycle at the sub-G1 phase . Additionally, thiadiazole derivatives can disrupt DNA replication, thereby inhibiting the proliferation of both bacterial and cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. For example, it binds to the active site of urease, inhibiting its activity . This binding interaction is facilitated by the thiadiazole moiety, which interacts with the enzyme’s active site, leading to enzyme inhibition . Furthermore, thiadiazole derivatives can disrupt DNA replication by interfering with the function of nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Thiadiazole derivatives have been shown to maintain their activity over extended periods, although their stability can be affected by environmental conditions such as temperature and pH . Long-term studies have demonstrated that these compounds can induce sustained changes in cellular processes, including prolonged inhibition of enzyme activity and disruption of DNA replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiadiazole derivatives are known to undergo biotransformation, leading to the formation of metabolites that can exert biological effects . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Thiadiazole derivatives can cross cellular membranes and distribute to various tissues, influencing their biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with ammonia to yield the desired product . Another method includes the nitration of 2-chloro-5-methyl-1,3,4-thiadiazole followed by reduction to obtain the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
Comparison with Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: This compound shares a similar thiadiazole core and exhibits comparable biological activities.
5-Amino-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties, this compound also shares structural similarities with 1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for various applications .
Properties
IUPAC Name |
1-(5-amino-2-methyl-2H-1,3,4-thiadiazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-3(9)8-4(2)10-5(6)7-8/h4H,1-2H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJTXKVVXPOYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(N=C(S1)N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389686 |
Source
|
Record name | STK370004 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72926-03-5 |
Source
|
Record name | STK370004 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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